molecular formula C17H21NO4S B2835207 1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine CAS No. 1706206-06-5

1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Cat. No.: B2835207
CAS No.: 1706206-06-5
M. Wt: 335.42
InChI Key: RGBCRURJVHSFRN-UHFFFAOYSA-N
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Description

1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential in drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves the reaction of cyclohex-3-en-1-yl with 3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles and electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylcyclohex-3-en-1-one
  • 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
  • Ethanone, 1-(1-cyclohexen-1-yl)-

Uniqueness

1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine stands out due to its unique structure, which allows for diverse applications in various fields. Its combination of cyclohexenyl and azetidinyl groups, along with the methoxyphenylsulfonyl moiety, provides a distinct set of chemical properties and reactivity patterns.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-22-14-7-9-15(10-8-14)23(20,21)16-11-18(12-16)17(19)13-5-3-2-4-6-13/h2-3,7-10,13,16H,4-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBCRURJVHSFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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